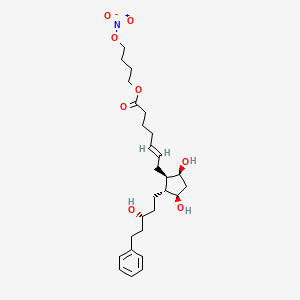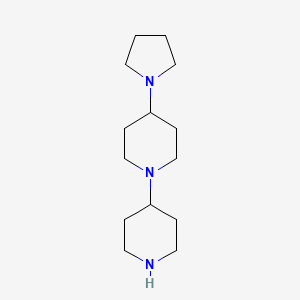
(E)-Latanoprostene Bunod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Latanoprostene Bunod is a prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is a nitric oxide-donating prostaglandin F2α analog that helps to reduce intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Latanoprostene Bunod involves multiple steps, starting from commercially available prostaglandin F2α. The key steps include esterification, reduction, and nitration reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-Latanoprostene Bunod undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nitrating agents like nitric acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various prostaglandin derivatives, each with different pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, (E)-Latanoprostene Bunod is used as a model compound to study the synthesis and reactivity of prostaglandin analogs.
Biology
In biological research, it is used to study the mechanisms of intraocular pressure regulation and the role of nitric oxide in ocular physiology.
Medicine
Medically, this compound is used to treat glaucoma and ocular hypertension. It is also being investigated for its potential use in other conditions where nitric oxide donation could be beneficial.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting intraocular pressure and other nitric oxide-related pathways.
Mechanism of Action
(E)-Latanoprostene Bunod exerts its effects by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways. The compound releases nitric oxide, which relaxes the trabecular meshwork and enhances outflow. Additionally, it acts on prostaglandin receptors to increase uveoscleral outflow.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost.
Uniqueness
What sets (E)-Latanoprostene Bunod apart is its dual mechanism of action involving both prostaglandin receptor activation and nitric oxide donation. This dual action makes it more effective in reducing intraocular pressure compared to other prostaglandin analogs.
Properties
CAS No. |
2099033-66-4 |
|---|---|
Molecular Formula |
C27H41NO8 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-nitrooxybutyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1+/t22-,23+,24+,25-,26+/m0/s1 |
InChI Key |
LOVMMUBRQUFEAH-LMDVOQDDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

